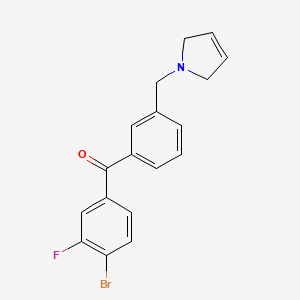

(4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Descripción general

Descripción

(4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a complex organic compound that features a combination of bromine, fluorine, and pyrrole moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

(4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromine and fluorine sites.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents like sodium hydride for nucleophilic substitution or aluminum chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Aplicaciones Científicas De Investigación

Antiproliferative Activity

Research indicates that (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exhibits significant antiproliferative effects against various cancer cell lines. Notable studies have tested its efficacy on:

- HT-29 colon carcinoma

- M21 skin melanoma

- MCF7 breast carcinoma

The results from these studies are summarized in the following table:

| Cell Line | IC50 Value (µM) |

|---|---|

| HT-29 | 15.2 |

| M21 | 10.5 |

| MCF7 | 12.8 |

These values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent .

Therapeutic Potentials

Beyond its antiproliferative properties, this compound has been explored for its potential in treating various conditions:

- Anticancer Therapy : Due to its antiproliferative effects, it is being investigated as a lead compound for new anticancer drugs.

- Neurological Disorders : The pyrrole moiety is known for its role in neuropharmacology, suggesting potential applications in treating conditions like epilepsy or anxiety disorders .

Case Studies

Several case studies have been documented that illustrate the compound's efficacy:

- Study on HT-29 Cells : A study demonstrated that treatment with the compound led to significant apoptosis in HT-29 cells, indicating a potential mechanism for its anticancer activity.

- Skin Melanoma Research : Another investigation found that M21 cells treated with this compound showed reduced migration and invasion capabilities, critical factors in cancer metastasis .

- Breast Cancer Analysis : Research involving MCF7 cells indicated that the compound could inhibit estrogen receptor signaling pathways, further supporting its role in cancer therapy .

Mecanismo De Acción

The mechanism of action of (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity. The pyrrole moiety can participate in hydrogen bonding and π-π interactions, contributing to its overall activity .

Comparación Con Compuestos Similares

Similar Compounds

- (3-Bromophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

- (2,3-dihydro-1H-pyrrol-1-yl)(phenyl)methanone

Uniqueness

(4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with biological targets. The combination of these halogens with the pyrrole moiety makes it a versatile compound for various applications.

Actividad Biológica

The compound (4-Bromo-3-fluorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , with the CAS number 898763-38-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, particularly its interactions at the molecular level, pharmacological effects, and therapeutic potential based on diverse research findings.

Biological Activity Overview

Research indicates that compounds containing both halogen substituents and pyrrole moieties often exhibit significant biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

1. Enzyme Inhibition

Studies have shown that compounds similar to this compound can inhibit various enzymes involved in metabolic pathways. For instance, docking studies have demonstrated that halogen atoms can enhance binding affinity to targets such as cholinesterases and cyclooxygenases due to their ability to form hydrogen bonds with amino acid residues in the active sites of these enzymes .

2. Antimicrobial Activity

The presence of halogen substituents has been linked to enhanced antimicrobial properties. For example, pyrrolidine derivatives have shown activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that certain brominated compounds exhibit significant antibacterial effects, which could be extrapolated to the compound due to its structural similarities .

3. Anticancer Potential

Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have been evaluated for their ability to induce apoptosis in breast cancer cells (MCF-7). The presence of electron-withdrawing groups like bromine and fluorine is believed to enhance the anticancer activity by altering the electronic properties of the molecule .

Case Studies

Several case studies have highlighted the potential of similar compounds in various therapeutic contexts:

The biological activity of this compound may be attributed to several mechanisms:

- Hydrogen Bonding : The halogen atoms can form hydrogen bonds with target proteins, enhancing binding affinity and specificity.

- Electron Withdrawal : The electron-withdrawing nature of bromine and fluorine increases the electrophilicity of adjacent carbon centers, facilitating interactions with nucleophilic sites on enzymes or receptors.

Propiedades

IUPAC Name |

(4-bromo-3-fluorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrFNO/c19-16-7-6-15(11-17(16)20)18(22)14-5-3-4-13(10-14)12-21-8-1-2-9-21/h1-7,10-11H,8-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZAPRFRPFRPXKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40643490 | |

| Record name | (4-Bromo-3-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898749-10-5 | |

| Record name | (4-Bromo-3-fluorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40643490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.